Tantalum disilicide - 12039-79-1

Tantalum disilicide

Catalog Number: EVT-337342
CAS Number: 12039-79-1
Molecular Formula: Si2Ta
Molecular Weight: 237.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tantalum disilicide (TaSi₂) is a refractory metal silicide, a compound formed by reacting tantalum with silicon. It is widely studied for its application in microelectronics, particularly in integrated circuits (ICs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its desirable properties include high melting point, good electrical conductivity, and compatibility with silicon processing techniques.

Synthesis Analysis
  • Sputtering: TaSi₂ thin films are frequently deposited onto silicon substrates using sputtering techniques, such as DC magnetron sputtering or co-sputtering. This involves bombarding a target of TaSi₂ with ions, causing the ejection of atoms that then deposit onto the substrate. [, , , , , , , , , , ]

  • Chemical Vapor Deposition (CVD): Low-pressure chemical vapor deposition (LPCVD) offers another route for TaSi₂ thin film synthesis. This method utilizes gaseous precursors containing tantalum and silicon, which react on a heated substrate to form the desired TaSi₂ layer. [, ]

  • Mechanical Alloying: This technique involves high-energy ball milling of elemental tantalum and silicon powders. The repeated cold-welding and fracturing of particles induce solid-state reactions, ultimately forming TaSi₂. []

  • Combustion Synthesis: In this method, a mixture of finely divided tantalum and silicon powder is ignited in a controlled environment. The exothermic reaction produces TaSi₂ powder. []

Molecular Structure Analysis
  • Oxidation: TaSi₂ can undergo oxidation in the presence of oxygen, especially at elevated temperatures. This reaction forms a silicon dioxide (SiO₂) layer on the surface. The oxidation rate is influenced by factors such as temperature, ambient atmosphere (dry O₂, steam), and the presence of dopants in the silicon substrate. [, , , ]

  • Silicide Formation: During synthesis, tantalum reacts with silicon to form various tantalum silicides, including TaSi₂, through interdiffusion processes. The specific silicide phase formed depends on the annealing temperature and the initial silicon-to-tantalum ratio. [, , , , ]

Mechanism of Action

The mechanism of TaSi₂ formation often involves diffusion-controlled processes. During annealing, silicon atoms diffuse from the silicon substrate into the tantalum layer, or vice versa, leading to the growth of the TaSi₂ phase at the interface. [, , ]

Physical and Chemical Properties Analysis
  • Electrical Properties: TaSi₂ exhibits metallic conductivity. Its resistivity is relatively low, making it suitable for use as a contact material in ICs. [, , , , , ]

  • Thermal Properties: TaSi₂ has a high melting point, exceeding 2000°C, which allows it to withstand high-temperature processing steps in IC fabrication. []

  • Chemical Stability: While generally stable, TaSi₂ is susceptible to oxidation at elevated temperatures, particularly in oxidizing atmospheres. [, , , ]

Applications
    • Interconnect Material: TaSi₂ is utilized as an interconnect material in ICs due to its low resistivity and compatibility with silicon technology. [, , , ]
    • Gate Electrode: TaSi₂ is employed as a gate electrode material in MOS transistors, particularly in EEPROM devices. []
    • Diffusion Barrier: TaSi₂ can act as a diffusion barrier, preventing the interdiffusion of materials in IC structures. []
  • High-Temperature Applications: TaSi₂'s high melting point and oxidation resistance at elevated temperatures make it suitable for applications such as protective coatings on materials like carbon/carbon composites. []

Properties

CAS Number

12039-79-1

Product Name

Tantalum silicide (TaSi2)

Molecular Formula

Si2Ta

Molecular Weight

237.12 g/mol

InChI

InChI=1S/2Si.Ta

InChI Key

MANYRMJQFFSZKJ-UHFFFAOYSA-N

SMILES

[Si]=[Ta]=[Si]

Canonical SMILES

[Si]=[Ta]=[Si]

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